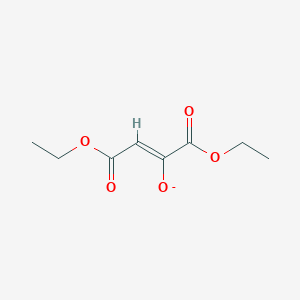

(2Z)-1,4-diethoxy-1,4-dioxobut-2-en-2-olate

Beschreibung

(2Z)-1,4-Diethoxy-1,4-dioxobut-2-en-2-olate (CAS: 40876-98-0), also known as diethyl oxalacetate sodium salt, is an alkali metal enolate with the molecular formula C₈H₁₁NaO₅ and a molecular weight of 210.16 g/mol . It is a key intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds such as 1,6-naphthyridines, pyrrolotriazines, and pyrimidine derivatives . Its Z-configuration stabilizes the enolate structure, enhancing reactivity in nucleophilic alkylation and cyclization reactions . The compound is widely utilized in pharmaceutical research for synthesizing antifungal, antimalarial, and farnesoid X receptor modulators .

Eigenschaften

Molekularformel |

C8H11O5- |

|---|---|

Molekulargewicht |

187.17 g/mol |

IUPAC-Name |

(Z)-1,4-diethoxy-1,4-dioxobut-2-en-2-olate |

InChI |

InChI=1S/C8H12O5/c1-3-12-7(10)5-6(9)8(11)13-4-2/h5,9H,3-4H2,1-2H3/p-1/b6-5- |

InChI-Schlüssel |

JILRCVQYCFULEY-WAYWQWQTSA-M |

Isomerische SMILES |

CCOC(=O)/C=C(/C(=O)OCC)\[O-] |

Kanonische SMILES |

CCOC(=O)C=C(C(=O)OCC)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Diethyl 2-oxobutanedioate ion can be synthesized through the esterification of oxalacetic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion .

Industrial Production Methods

In industrial settings, diethyl 2-oxobutanedioate ion is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous distillation to remove water and drive the reaction forward .

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl 2-oxobutanedioate ion undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form diethyl oxalate.

Reduction: Reduction reactions can convert it into diethyl malate.

Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as amines and alcohols are used under basic or acidic conditions.

Major Products

Oxidation: Diethyl oxalate.

Reduction: Diethyl malate.

Substitution: Various esters and amides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Diethyl 2-oxobutanedioate ion has numerous applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

Biology: It serves as a precursor in the synthesis of biologically active molecules.

Medicine: It is involved in the development of pharmaceuticals, especially those targeting metabolic pathways.

Industry: It is used in the production of polymers and as an intermediate in the synthesis of agrochemicals

Wirkmechanismus

The mechanism of action of diethyl 2-oxobutanedioate ion involves its reactivity as an electrophile in various chemical reactions. It can form enolate ions under basic conditions, which then participate in nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Vergleich Mit ähnlichen Verbindungen

Diethyl Oxalacetate (Non-Sodium Salt)

Key Differences:

- Structure: The non-sodium form lacks the enolate’s ionic character, existing as a neutral ester.

- Reactivity: The sodium salt’s enolate form is more nucleophilic, enabling efficient C-alkylation (e.g., with bromide 31 to yield keto ester 32 in 45–70% yields) .

- Solubility: The sodium salt exhibits superior solubility in polar aprotic solvents (e.g., glacial acetic acid), facilitating reactions under milder conditions compared to the ester form .

Applications:

- Diethyl oxalacetate requires strong bases (e.g., MeONa) for enolate generation, whereas the pre-formed sodium salt simplifies synthesis workflows .

Dimethyl Oxalate

Key Differences:

- Functional Groups: Dimethyl oxalate has methoxy groups instead of ethoxy, reducing steric bulk but limiting electronic stabilization of intermediates.

- Reactivity: Used in acetophenone-derived ring-closure reactions, dimethyl oxalate lacks the enolate’s ability to participate in direct alkylation, necessitating harsher conditions (e.g., 90°C) .

Applications:

- Primarily employed in cyclization reactions, whereas the sodium enolate enables broader functionalization (e.g., antimalarial agent synthesis) .

Potassium 1,4-Diethoxy-1,4-dioxobut-2-en-2-olate

Key Differences:

- Counterion Effects: Potassium’s larger ionic radius may alter solubility and transition-state stabilization. Sodium salts are generally preferred due to cost and compatibility with aqueous-organic mixed solvents .

- Reaction Kinetics: Potassium enolates can exhibit slower reaction rates in polar solvents due to weaker ion pairing, as observed in alkylation yields .

Reaction Performance and Yield Analysis

Key Findings:

- The sodium enolate’s solubility in less polar solvents (e.g., THF) improves alkylation yields compared to polar solvents .

- Direct use of the pre-formed enolate avoids the need for in situ base generation, streamlining syntheses of antiviral precursors like pyrrolotriazine 35 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.